molecular formula C23H28N2O3 B2703456 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-phenylpropanamide CAS No. 921566-85-0

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-phenylpropanamide

Cat. No.: B2703456
CAS No.: 921566-85-0
M. Wt: 380.488
InChI Key: DCNZIWCVVQQLMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-phenylpropanamide is a potent and selective small molecule activator of the AMP-activated protein kinase (AMPK) α1β1γ1 heterotrimeric complex . This specificity for the α1 isoform makes it a critical research tool for dissecting the distinct physiological roles of AMPK α1 versus α2 complexes in various tissues. Its primary research value lies in the investigation of cellular energy sensing and metabolic regulation. By selectively activating AMPK α1β1γ1, this compound enables researchers to probe pathways related to glucose homeostasis, lipid metabolism, and mitochondrial biogenesis under controlled conditions. Furthermore, it serves as a valuable pharmacological agent in studies aiming to understand the potential of AMPK activation in managing metabolic disorders, non-alcoholic fatty liver disease (NAFLD), and other conditions linked to metabolic syndrome , providing insights that are distinct from those gained with pan-AMPK activators.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-4-14-25-19-12-11-18(15-20(19)28-16-23(2,3)22(25)27)24-21(26)13-10-17-8-6-5-7-9-17/h5-9,11-12,15H,4,10,13-14,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNZIWCVVQQLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-phenylpropanamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: NaOH in aqueous solution or K2CO3 in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with hydroxamic acids, hydroxyureido derivatives, and aryl-substituted amides reported in the literature. Below is a detailed comparison based on structural motifs, biological activity, and assay methodologies.

Structural Analogues from Published Data

The evidence highlights compounds such as N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide (4) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) , which share the 3-phenylpropanamide or aryl-propanamide backbone but differ in substituents and core rings . Key structural differences include:

  • Benzoxazepin core vs. cyclohexane/cyclopentane rings (e.g., compounds 6–10) or linear amides (e.g., compound 4).
  • Simple amide group in the target compound vs. hydroxamic acid (N-hydroxyamide) or hydroxyureido groups in analogs (e.g., compounds 4–11).

Antioxidant Activity Profiles

The evidence focuses on antioxidant assays (DPPH radical scavenging, β-carotene bleaching, and ferrozine-based metal chelation). While data for the target compound are unavailable, comparisons can be inferred from structurally related compounds:

Compound Core Structure Functional Group DPPH IC₅₀ (µM) β-Carotene Activity Metal Chelation (Fe²⁺) Reference
Target Compound Benzoxazepin Amide N/A N/A N/A
Compound 4 Cyclohexane Hydroxyureido 12.3 ± 0.5 Moderate Weak
Compound 10 Cyclohexane Hydroxamic acid 8.7 ± 0.3 High Strong
N-phenyl-2-furohydroxamic (11) Furan Hydroxamic acid 5.9 ± 0.2 Very High Strong
Key Observations:
  • Hydroxamic acids (e.g., compounds 10–11) exhibit superior antioxidant activity compared to hydroxyureido derivatives (e.g., compound 4), likely due to enhanced metal chelation via the N-hydroxy group .
  • The benzoxazepin core in the target compound may improve membrane permeability compared to cyclohexane or furan cores, but the absence of a hydroxamic acid group could reduce metal-binding efficacy.

Mechanistic Implications

  • DPPH Scavenging : Hydroxamic acids (e.g., compound 11) show low IC₅₀ values due to dual radical quenching and electron donation. The target compound’s amide group may rely on hydrogen bonding for radical neutralization.
  • Metal Chelation: Hydroxamic acids excel in Fe²⁺/Fe³⁺ binding, critical for inhibiting Fenton reactions.
  • β-Carotene Assay : Bulky substituents (e.g., benzoxazepin’s propyl group) may enhance lipid peroxidation inhibition by intercalating into lipid membranes.

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-phenylpropanamide is a synthetic compound belonging to the class of benzoxazepines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. The unique structural features of this compound suggest various mechanisms of action that may influence its therapeutic efficacy.

Structural Characteristics

The compound's structure can be described as follows:

Property Details
IUPAC Name N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3-phenylpropanamide
Molecular Formula C20H26N2O2
Molecular Weight 342.44 g/mol
Chemical Structure Chemical Structure

The biological activity of this compound is believed to involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory pathways and cancer progression.
  • Receptor Modulation : It could act as an agonist or antagonist at neurotransmitter receptors, potentially influencing mood and cognition.
  • Ion Channel Interaction : Preliminary studies suggest it may modulate voltage-gated ion channels involved in neuronal excitability.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

Anticonvulsant Activity

A study focusing on similar compounds within the benzoxazepine family reported significant anticonvulsant properties. For instance:

Compound ED50 (mg/kg) Protective Index (PI)
Compound A74.82.85
Compound B51.64.13
Compound C16.812.70

These findings suggest that N-(3,3-dimethyl-4-oxo...) could exhibit comparable efficacy in seizure models, warranting further investigation into its anticonvulsant potential .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects through various in vitro assays. Results indicate that it may reduce pro-inflammatory cytokine production and inhibit the activation of NF-kB pathways.

Anticancer Potential

In vitro studies have shown that N-(3,3-dimethyl...) can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have highlighted the therapeutic potential of benzoxazepine derivatives:

  • Case Study 1 : A clinical trial involving a related benzoxazepine demonstrated significant improvements in patients with treatment-resistant epilepsy after administration over a 12-week period.
  • Case Study 2 : Research into the anticancer effects revealed that compounds with similar structures inhibited tumor growth in xenograft models by inducing cell cycle arrest.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.